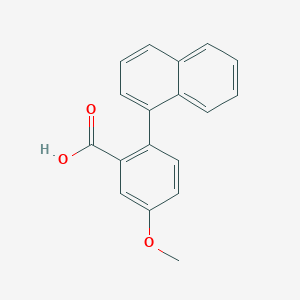

5-Methoxy-2-(naphthalen-1-yl)benzoic acid

Description

Significance of Benzoic Acid Scaffolds in Organic Synthesis and Material Science

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the world of organic chemistry. acs.org The carboxyl group offers a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. acs.org This versatility makes benzoic acid scaffolds crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnih.gov In materials science, benzoic acid derivatives are utilized in the production of liquid crystals, polymers, and other advanced materials, where their rigid aromatic core and ability to participate in hydrogen bonding can influence the material's macroscopic properties.

Relevance of Naphthalene (B1677914) Moieties in Conjugated Systems and Molecular Architecture

Naphthalene, the simplest polycyclic aromatic hydrocarbon, is composed of two fused benzene (B151609) rings. alfa-chemistry.com This extended π-conjugated system imparts unique photophysical properties to naphthalene-containing molecules, making them valuable components in the design of fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic devices. iaea.orgnih.gov The rigid and planar structure of the naphthalene moiety also allows for its use as a scaffold in supramolecular chemistry and the construction of complex molecular architectures. iaea.org The introduction of a naphthalene unit into a molecular structure can significantly influence its electronic properties, solubility, and solid-state packing. knowde.com

Contextualization of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid within Contemporary Chemical Studies

This compound is a biaryl carboxylic acid, a class of compounds that has garnered significant interest due to their presence in biologically active molecules and their utility as ligands in catalysis. The direct linkage of the naphthalene and methoxy-substituted benzoic acid rings creates a sterically hindered and electronically distinct system. The methoxy (B1213986) group, an electron-donating group, can influence the acidity of the carboxylic acid and the electron density of the benzoic acid ring. The naphthalene group, with its extended aromatic system, is expected to impart specific fluorescent or other photophysical properties to the molecule. iaea.orgnih.gov

Given the properties of its constituent parts, this compound and its derivatives could be investigated for applications in areas such as:

Asymmetric Catalysis: Chiral versions of biaryl carboxylic acids are used as ligands for transition metal catalysts.

Fluorescent Materials: The naphthalene moiety suggests potential for fluorescence, which could be tuned by the substitution pattern on the benzoic acid ring. iaea.org

Pharmaceutical Scaffolds: The biaryl motif is a common feature in many pharmaceutical compounds.

Overview of Research Trajectories and Methodological Approaches for Aryl Carboxylic Acids

The synthesis of aryl carboxylic acids has been a long-standing area of research in organic chemistry. rsc.org Classical methods often involve the oxidation of alkylarenes or the hydrolysis of nitriles. More modern approaches frequently rely on transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a particularly powerful tool for the synthesis of biaryl compounds, including biaryl carboxylic acids. acs.orgnih.govrsc.orgresearchgate.netacs.org

A plausible and efficient synthetic route to this compound would likely involve a Suzuki-Miyaura coupling between a protected 2-bromo-5-methoxybenzoic acid and naphthalene-1-boronic acid. The development of new catalytic systems with improved efficiency, broader substrate scope, and milder reaction conditions continues to be a major research focus in this area.

Chemical and Physical Data

Below are tables detailing the general properties of the constituent aromatic systems and a selection of related benzoic acid derivatives.

Table 1: Properties of Naphthalene and Benzoic Acid

| Property | Naphthalene | Benzoic Acid |

| Formula | C₁₀H₈ | C₇H₆O₂ |

| Molecular Weight | 128.17 g/mol | 122.12 g/mol |

| Appearance | White crystalline solid | Colorless crystalline solid |

| Melting Point | 80.2 °C | 122.4 °C |

| Boiling Point | 218 °C | 249 °C |

| Solubility in Water | Insoluble | Slightly soluble |

Data sourced from publicly available chemical databases.

Table 2: Properties of Substituted Benzoic Acid Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 101-104 |

| 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 105-108 |

| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 183-185 |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 138-140 |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 239-242 |

Data sourced from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-13-9-10-16(17(11-13)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMJTUVDANDPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 2 Naphthalen 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid , distinct signals would be expected for the aromatic protons of the naphthalene (B1677914) and benzene (B151609) rings, the methoxy (B1213986) group protons, and the carboxylic acid proton.

The protons on the naphthalene ring system typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns would allow for the assignment of each proton on the naphthalene ring. The protons on the substituted benzoic acid moiety would also resonate in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. The methoxy group protons would appear as a sharp singlet, typically around δ 3.8 ppm. The carboxylic acid proton is often observed as a broad singlet at a very downfield chemical shift, usually above δ 10 ppm, and its presence can be confirmed by D₂O exchange.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | m | - |

| Benzene-H | 6.8 - 7.8 | m | - |

| OCH₃ | ~3.8 | s | - |

| COOH | >10 | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for This compound would show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of both ring systems, and the methoxy carbon. The carbonyl carbon is typically found in the range of δ 165-185 ppm. The aromatic carbons would appear between δ 110 and 160 ppm, with the carbon attached to the methoxy group appearing more upfield due to shielding. The methoxy carbon itself would resonate around δ 55-60 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic C (Naphthalene) | 120 - 140 |

| Aromatic C (Benzene) | 110 - 160 |

| C-OCH₃ (Aromatic) | 150 - 165 |

| OCH₃ | 55 - 60 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the naphthalene and benzoic acid spin systems. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons and for confirming the connection between the naphthalene ring, the benzoic acid ring, and the methoxy group. For instance, a correlation between the methoxy protons and the carbon atom on the benzene ring to which it is attached would be expected.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of This compound would exhibit characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. researchgate.netdocbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1680 cm⁻¹. researchgate.netresearchgate.net The C-O stretching vibrations of the carboxylic acid and the ether linkage of the methoxy group would be observed in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1680 (strong) |

| Carboxylic Acid/Ether | C-O stretch | 1320-1210 / 1275-1200 |

| Aromatic | C-H stretch | >3000 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For This compound (C₁₈H₁₄O₃), the calculated exact mass can be compared to the experimentally determined mass. A close match between these values provides strong evidence for the proposed molecular formula. rsc.orgnp-mrd.org For instance, a search of chemical databases indicates that a similar compound, 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid, has a calculated monoisotopic mass of 219.06439116 Da. nih.gov While this is a different molecule, it illustrates the level of precision offered by HRMS.

Crystallographic Investigations of 5 Methoxy 2 Naphthalen 1 Yl Benzoic Acid and Analogues

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the molecular structure and packing of crystalline solids. While specific crystallographic data for 5-Methoxy-2-(naphthalen-1-yl)benzoic acid is not publicly available, analysis of closely related analogues offers a comprehensive understanding of the expected structural characteristics.

Molecular Conformation and Torsion Angles

The conformation of molecules in the solid state is dictated by a combination of intramolecular and intermolecular forces. In analogues of this compound, a notable feature is the non-coplanar arrangement of the aromatic ring systems.

The methoxy (B1213986) groups, similar to the one in the title compound, also exhibit specific orientations. In 2-(2,7-Dimethoxy-1-naphthoyl)benzoic acid, one methoxy group is nearly coplanar with the naphthalene (B1677914) ring, showing a small torsion angle of 3.8 (2)°, while the other is significantly twisted with a torsion angle of -15.3 (2)°. nih.gov This indicates that even subtle differences in the position of substituents can lead to varied conformational preferences.

Table 1: Selected Torsion and Dihedral Angles in 2-(2,7-Dimethoxy-1-naphthoyl)benzoic acid

| Parameter | Angle (°) |

|---|---|

| Dihedral angle between naphthalene and benzene (B151609) rings | 67.43 (5) |

| Dihedral angle between carbonyl plane and naphthalene ring | 82.64 (6) |

| Dihedral angle between carbonyl plane and benzene ring | 41.79 (7) |

| Dihedral angle between carboxyl plane and benzene ring | 36.38 (7) |

| Torsion angle of one methoxy group relative to naphthalene ring | 3.8 (2) |

| Torsion angle of the other methoxy group relative to naphthalene ring | -15.3 (2) |

Data sourced from the crystallographic study of 2-(2,7-Dimethoxy-1-naphthoyl)benzoic acid. nih.govnih.gov

Bond Lengths and Angles Analysis

The bond lengths and angles within the molecule provide further evidence of its electronic and steric properties. In naproxen, a related compound with a methoxynaphthalene moiety, the C-O bond distances of the methoxy group are around 1.375(2) Å and 1.424(2) Å. researchgate.net The carbonyl C=O double bond is typically shorter, around 1.207(2) Å, while the C-O single bond of the carboxylic acid is longer. researchgate.net The internal angles of the aromatic rings are generally close to 120°, with slight distortions to accommodate substituents.

Intermolecular Interactions in Crystalline Architectures

The packing of molecules in a crystal is governed by a network of non-covalent interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.

Hydrogen Bonding Networks (e.g., O-H···O, N-H···π, C-H···O)

Hydrogen bonds are among the strongest intermolecular forces and play a primary role in the crystal packing of carboxylic acids. The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O). In the crystal structures of aromatic carboxylic acids, it is common to observe the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. researchgate.net

Table 2: Examples of Hydrogen Bonding in Related Naphthalene Derivatives

| Compound | Hydrogen Bond Type | Interaction Details |

|---|---|---|

| 1-Hydroxy-2-naphthoic acid cocrystals | O-H···N, C-H···O | Forms stable tetramers and 1D chains. mdpi.com |

| 2-(2,7-Dimethoxy-1-naphthoyl)benzoic acid | O-H···O, C-H···O | Intermolecular interactions stabilizing the crystal structure. nih.govnih.gov |

| Tryptaminium salts of dichlorophenoxyacetic acids | N-H···O | Forms one-dimensional polymeric structures. nih.gov |

This table provides examples from related structures to illustrate potential hydrogen bonding motifs.

π-π Stacking and Other Non-Covalent Interactions

Aromatic molecules, such as those containing naphthalene and benzene rings, often exhibit π-π stacking interactions. These interactions arise from the electrostatic and dispersive forces between the electron clouds of the aromatic rings. In the co-crystal of naphthalene and octafluoronaphthalene, π-π stacking is the strongest intermolecular interaction. benthamopenarchives.comresearchgate.net The study of 2-naphthalenethiol (B184263) dimers also revealed π-stacking in a parallel-displaced crossed orientation. nih.gov The presence of both a naphthalene and a benzene ring in this compound suggests that π-π stacking interactions are likely to be a significant feature of its crystal packing.

Polymorphism Studies and Their Crystallographic Characterization

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. The study of 2-(naphthalen-n-ylamino)-benzoic acids (n=1, 2) has shown that these compounds exhibit polymorphism. uky.edu This has been attributed to the size of the naphthalene substituent and the possibility of different isomeric forms. uky.edu

The conformational flexibility of such molecules, particularly the rotational freedom between the two aromatic rings, can lead to the formation of different polymorphs. wikipedia.org Characterization of these different forms is typically carried out using single-crystal and powder X-ray diffraction, which can distinguish between the different crystal lattices. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are also used to study the phase transitions between polymorphs. uky.edu Given the structural similarities, it is plausible that this compound could also exhibit polymorphism.

Computational and Theoretical Chemistry of 5 Methoxy 2 Naphthalen 1 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the geometric and electronic properties of molecules. These methods allow for the prediction of molecular structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, DFT calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimized geometry would show a non-planar structure, with a certain dihedral angle between the naphthalene (B1677914) and the methoxy-substituted benzene (B151609) rings due to steric hindrance. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be thoroughly investigated using DFT. These calculations are foundational for understanding the molecule's reactivity and spectroscopic properties. For instance, DFT calculations have been successfully used to determine the optimized geometries of related naphthyl benzoate (B1203000) ester derivatives. mdpi.comnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), generally provide more accurate results but are computationally more expensive. For molecules of this size, a basis set like 6-311G(d,p) or higher, often augmented with diffuse and polarization functions (e.g., 6-311++G(d,p)), is typically employed to accurately describe the electronic distribution, especially for the anionic parts of the molecule. researchgate.net

The exchange-correlation functional approximates the exchange and correlation energies of the electrons. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are very popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals and has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. researchgate.netresearchgate.net Other modern functionals, like the M06-2X or the CAM-B3LYP, are also used, particularly for systems where long-range interactions or charge transfer are important. nih.govnih.gov For instance, DFT calculations on similar naphthyl derivatives have utilized the B3LYP functional with a 6-311G** basis set. mdpi.comnih.gov

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene and methoxy-substituted benzene rings, while the LUMO is likely to be distributed over the electron-deficient carboxylic acid group and the aromatic system.

While specific data for the title compound is not available, studies on analogous compounds provide valuable insights. For example, DFT calculations on naphthalene derivatives show that the HOMO-LUMO gap is influenced by the nature of the substituents. researchgate.net A study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a structurally related compound, reported a HOMO-LUMO gap of 3.63 a.u. (approximately 98.8 eV), indicating a reactive nature. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies of Analogous Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Naphthalene | B3LYP/6-311++G(d,p) | -6.15 | -0.18 | 5.97 | researchgate.net |

| Naphthalene-1-carboxylic acid | B3LYP/6-311++G(d,p) | -6.74 | -1.54 | 5.20 | researchgate.net |

| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | B3LYP/6-311++G(d,p) | -5.99 | -2.36 | 3.63 | nih.gov |

This table presents data for analogous compounds to illustrate the expected range of values.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue colors indicate regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow colors represent regions of neutral potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as these are the most electronegative atoms. The hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential (blue), indicating its acidic nature. The naphthalene and benzene rings would show a more neutral potential, with some variation depending on the electron-donating and -withdrawing effects of the substituents. MEP analysis of related compounds like 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone has been used to identify reactive sites. nih.govscienceopen.com

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the dihedral angle between the plane of the naphthalene ring and the plane of the benzene ring. This rotation is subject to steric hindrance between the ortho-substituents on both rings.

A Potential Energy Surface (PES) can be generated by calculating the energy of the molecule as a function of this dihedral angle. The PES would reveal the most stable conformation(s) (energy minima) and the energy barriers to rotation (transition states). It is expected that the most stable conformation would be non-planar to minimize steric repulsion. The study of atropisomerism in a related α-naphthyl-substituted tropone (B1200060) highlights the importance of such conformational analyses in understanding the configurational stability of biaryl systems. acs.org

Vibrational Frequency Analysis and Theoretical Spectroscopic Predictions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures. When coupled with quantum computational methods, such as Density Functional Theory (DFT), it is possible to predict the vibrational frequencies of a molecule with a high degree of accuracy. dntb.gov.ua These theoretical predictions are instrumental in the assignment of experimental vibrational bands to specific modes of atomic motion within the molecule.

For a molecule like this compound, a theoretical vibrational analysis would be conducted using a suitable level of theory, for instance, B3LYP with a 6-311++G(d,p) basis set. nih.gov This analysis yields a set of calculated vibrational frequencies and their corresponding IR and Raman intensities. The Potential Energy Distribution (PED) analysis is then employed to provide a detailed description of the contribution of individual internal coordinates to each normal mode of vibration. elixirpublishers.com

Key vibrational modes for this compound would include:

O-H Stretching: The carboxylic acid group would exhibit a characteristic O-H stretching vibration, typically observed as a broad band in the high-frequency region of the IR spectrum. iaps.org.in

C=O Stretching: The carbonyl group of the benzoic acid moiety gives rise to a strong and sharp absorption band. iaps.org.in

C-O Stretching: Vibrations associated with the methoxy group and the carboxylic acid C-O single bond would also be present. eurjchem.com

Aromatic C-H Stretching: The naphthalene and benzene rings will have multiple C-H stretching modes in the 3100-3000 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: The skeletal vibrations of the aromatic rings typically appear in the 1600-1400 cm⁻¹ range.

A representative table of theoretically predicted vibrational frequencies and their assignments for a similar aromatic carboxylic acid is presented below.

| Theoretical Wavenumber (cm⁻¹) | Vibrational Assignment (PED %) |

| 3619 | O-H stretch (100) |

| 3123 | Aromatic C-H stretch (86) |

| 1776 | C=O stretch (95) |

| 1610 | Aromatic C=C stretch (80) |

| 1250 | C-O stretch (methoxy) (75) |

| 887 | Aromatic C-H out-of-plane bend (90) |

Note: The data in this table is illustrative for a benzoic acid derivative and does not represent experimentally verified data for this compound. nih.goviaps.org.in

Non-Covalent Interaction (NCI) Analysis in Solution and Solid States

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. nih.gov NCI analysis, a computational technique based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com

In the context of this compound, NCI analysis can reveal:

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the carboxylic acid proton and the oxygen of the methoxy group or the π-system of the naphthalene ring can be investigated.

Intermolecular Hydrogen Bonding: In the solid state, carboxylic acid dimers are commonly formed through strong O-H···O hydrogen bonds. researchgate.net

π-π Stacking: The planar naphthalene and benzene rings can engage in π-π stacking interactions, which would be a significant factor in the crystal packing. uky.edu

The NCI analysis generates 3D graphical plots where different types of interactions are represented by colored isosurfaces, typically with blue indicating strong attractive interactions (like hydrogen bonds), green for weaker van der Waals interactions, and red for repulsive steric clashes.

An illustrative table summarizing the types of non-covalent interactions that could be identified for this molecule is provided below.

| Interaction Type | Interacting Groups | Significance |

| Hydrogen Bond | Carboxylic Acid - Carboxylic Acid | Dimer formation, crystal packing |

| π-π Stacking | Naphthalene - Naphthalene / Benzene | Crystal packing, stabilization |

| C-H···π | Aromatic C-H - Aromatic Ring | Conformational stabilization |

| van der Waals | Various | Overall molecular packing |

Note: This table represents expected interactions based on the molecular structure, not specific computational results for this compound.

Advanced Computational Dynamics

To understand the behavior of this compound over time, advanced computational dynamics simulations are employed. These methods provide insights into the conformational flexibility and reactive pathways of the molecule.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of the system at the atomic level.

For this compound, MD simulations can be performed in various environments, such as in a vacuum, in a solvent like water or dimethyl sulfoxide (B87167) (DMSO), or in a crystalline state. These simulations can reveal:

Conformational Landscapes: The molecule's preferred shapes and the energy barriers between different conformations.

Solvation Effects: How the surrounding solvent molecules interact with the solute and influence its structure and dynamics.

Transport Properties: Diffusion coefficients and other properties related to the movement of the molecule in a medium.

The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions (RDFs) to quantify the dynamic behavior.

The Atom Centered Density Matrix Propagation (ADMP) is a first-principles molecular dynamics method that offers an alternative to the more common Born-Oppenheimer molecular dynamics. In ADMP, the electronic density matrix is propagated in time along with the nuclear degrees of freedom, which can be more efficient for certain systems.

The ADMP approach is particularly useful for studying chemical reactions and dynamics where the electronic structure is expected to change significantly. For this compound, ADMP simulations could be used to investigate:

Proton Transfer Dynamics: The mechanism and timescale of proton transfer from the carboxylic acid group, either intramolecularly or to a neighboring molecule or solvent.

Photochemical Reactions: The response of the molecule to electronic excitation, which could lead to bond breaking or formation.

The ADMP method provides a powerful tool for exploring the reactive potential energy surface of the molecule and understanding its dynamic chemical behavior.

Mechanistic Studies of 5 Methoxy 2 Naphthalen 1 Yl Benzoic Acid Formation and Reactions

Reaction Kinetic Investigations

Oxidative Addition: The rate of this step is highly dependent on the nature of the aryl halide. The reactivity order is typically I > Br > Cl. The electronic properties of the substituents on the aryl halide also play a role; electron-withdrawing groups can accelerate this step.

Transmetalation: The rate of transfer of the aryl group from the organoboron reagent to the palladium center is influenced by the choice of base and solvent. The base is crucial for the activation of the organoboron species.

A representative, albeit generalized, rate law for a Suzuki-Miyaura coupling reaction can be expressed as:

Rate = k[Aryl Halide][Organoboron][Pd Catalyst][Base]

The reaction orders with respect to each component can vary depending on the specific reaction conditions and the nature of the substrates and catalyst. For instance, at high concentrations of the organoboron reagent, the reaction may become zero-order in this component if the transmetalation step is fast and not rate-limiting.

Table 1: Hypothetical Kinetic Data for the Formation of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid

| Experiment | [2-Bromo-5-methoxybenzoic acid] (M) | [Naphthalene-1-boronic acid] (M) | [Pd(PPh₃)₄] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 2.4 x 10⁻⁵ |

This table presents hypothetical data to illustrate the expected kinetic relationships. The reaction is shown to be first order in the aryl bromide and the catalyst, and zero order in the boronic acid under these conditions, suggesting that transmetalation is not the rate-determining step.

Elucidation of Transition States and Intermediates

The catalytic cycle for the formation of this compound via a Suzuki-Miyaura coupling involves several key intermediates and transition states.

Oxidative Addition Intermediate: The reaction of the palladium(0) catalyst with the 2-halo-5-methoxybenzoic acid derivative proceeds through a three-coordinate transition state to form a square planar palladium(II) intermediate. This intermediate contains the aryl group and the halide bonded to the palladium center.

Transmetalation Transition State: The transfer of the naphthalen-1-yl group from the boronic acid to the palladium(II) center is facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species. The exact structure of the transition state can vary depending on the solvent and base, but it generally involves a bridging ligand (e.g., hydroxide (B78521) or alkoxide) between the boron and palladium atoms.

Di-aryl Palladium(II) Intermediate: After transmetalation, a key intermediate is formed where both the 5-methoxy-2-carboxyphenyl group and the naphthalen-1-yl group are attached to the palladium(II) center. This species is typically a square planar complex.

Reductive Elimination Transition State: The final C-C bond formation occurs from the di-aryl palladium(II) intermediate. This step proceeds through a three-coordinate, T-shaped transition state, leading to the formation of this compound and the regeneration of the palladium(0) catalyst.

Computational studies on similar Suzuki-Miyaura reactions have provided significant insight into the geometries and energies of these intermediates and transition states.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can have a profound impact on the reaction rate and selectivity of the Suzuki-Miyaura coupling. A variety of solvents can be used, often in combination with water.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are commonly used. They are effective at dissolving the reactants and the catalyst. The polarity of the solvent can influence the rate of the oxidative addition and reductive elimination steps.

Protic Solvents: Water is often used as a co-solvent. It can play a crucial role in the transmetalation step by facilitating the formation of the active boronate species. Ethanol is another protic solvent that can be employed.

Solvent Mixtures: Often, a mixture of solvents provides the best results. For example, a mixture of toluene (B28343) and water or THF and water is frequently used. The organic solvent helps to dissolve the organic reactants, while water aids in dissolving the inorganic base and facilitating the transmetalation step.

Catalytic Cycle Postulations and Experimental Verification

The generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura coupling formation of this compound is as follows:

Oxidative Addition: A Pd(0) complex reacts with the 2-halo-5-methoxybenzoic acid derivative (Ar¹-X) to form a Pd(II) intermediate, Ar¹-Pd(II)-X.

Transmetalation: The naphthalen-1-yl group (Ar²) is transferred from the boronic acid (Ar²-B(OH)₂) to the Pd(II) center, displacing the halide (X). This step is mediated by a base, which activates the boronic acid. The product of this step is a di-aryl Pd(II) complex, Ar¹-Pd(II)-Ar².

Reductive Elimination: The two aryl groups on the palladium center couple to form the final product, this compound (Ar¹-Ar²), and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Experimental verification for this cycle comes from various sources:

Isolation and Characterization of Intermediates: In some cases, stable analogues of the proposed intermediates have been isolated and characterized, providing direct evidence for their existence.

Kinetic Studies: As discussed earlier, kinetic experiments can provide evidence for the rate-determining step and the involvement of different species in the reaction.

In-situ Spectroscopic Studies: Techniques like NMR and IR spectroscopy can be used to monitor the reaction in real-time and observe the formation and consumption of intermediates.

Crossover Experiments: These experiments can be used to determine whether the reductive elimination step is intramolecular or intermolecular.

Stereochemical Aspects of Synthetic Transformations

The Suzuki-Miyaura coupling itself does not typically create new stereocenters at the site of the cross-coupling. The reaction involves the coupling of two sp²-hybridized carbon atoms, and the geometry of the starting materials is generally retained in the product.

However, stereochemistry can be a relevant consideration in the synthesis of more complex molecules that contain this compound as a substructure, particularly if there are chiral centers present in the starting materials or if the final product exhibits atropisomerism.

Atropisomerism: Due to the steric hindrance between the substituents at the 2-position of the benzoic acid and the peri-position of the naphthalene (B1677914) ring, rotation around the newly formed C-C bond may be restricted. If the barrier to rotation is sufficiently high, the molecule can exist as a pair of stable, non-superimposable atropisomers (enantiomers that are interconverted by rotation about a single bond). The synthesis would then produce a racemic mixture of these atropisomers unless a chiral catalyst or auxiliary is used to induce stereoselectivity.

The potential for atropisomerism would need to be evaluated for this compound, and if present, would open up avenues for asymmetric synthesis to obtain enantiomerically pure forms.

Synthesis and Structural Exploration of Derivatives and Analogues of 5 Methoxy 2 Naphthalen 1 Yl Benzoic Acid

Systematic Structural Modifications

Systematic modifications of the lead compound are a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of chemical, physical, and biological properties.

The benzoic acid group is a primary site for modification. The carboxylic acid functional group can be converted into a variety of other functional groups, such as esters and amides, to alter properties like solubility, polarity, and biological activity. Benzoic acid derivatives are recognized as valuable agents for a range of experimental studies. icm.edu.pl The synthesis of these derivatives often involves standard transformations of the carboxylic acid. For instance, reaction with alcohols in the presence of an acid catalyst can yield corresponding esters, while reaction with amines can produce amides.

Another approach involves altering the substitution pattern on the phenyl ring itself. While the parent compound has a methoxy (B1213986) group at the 5-position, analogous structures could be synthesized with substituents at other positions to study their electronic and steric effects. For example, the synthesis of 5-methoxy-2-nitrobenzoic acid is well-documented, and this compound serves as a starting material for further derivatives. sigmaaldrich.com

Table 1: Examples of Modifications to the Benzoic Acid Moiety

| Original Moiety | Modification Type | Resulting Functional Group/Structure | Synthetic Precursor Example |

|---|---|---|---|

| Carboxylic Acid | Esterification | Methyl Ester | Methyl 5-(3-methyl-4-oxothiazolidin-2-ylideneamino)-2-chlorobenzoate preprints.org |

| Carboxylic Acid | Amidation | N-phenylethyl-amide | N-phenylethyl-5-methoxy-2-nitrobenzamide sigmaaldrich.com |

| Phenyl Ring | Substitution | Addition of a nitro group | 5-Methoxy-2-nitrobenzoic acid sigmaaldrich.com |

Modifications can include the introduction of halogens, alkyl groups, or additional alkoxy groups. These changes can impact the electronic nature of the naphthalene (B1677914) system and its interaction with its molecular environment. The synthesis of these derivatives often relies on electrophilic aromatic substitution reactions on a pre-formed naphthalene core.

Table 2: Examples of Naphthalene Ring Modifications in Analogous Compounds

| Modification Type | Substituent Added | Example Compound Name | Key Structural Feature |

|---|---|---|---|

| Hydroxylation & Sulfonation | -OH, -SO3H | Benzoic acid, 5-[[4'-[(2-amino-3-hydroxy-6-sulfo-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-2-hydroxy- epa.gov | Introduces polar, ionizable groups. |

| Methoxylation | -OCH3 | 2-(2,7-Dimethoxy-1-naphthoyl)benzoic acid nih.govnih.gov | Additional methoxy groups alter electronic properties and conformation. |

The methoxy group at the 5-position of the benzoic acid ring is a key feature that can be readily altered. Standard synthetic procedures allow for its conversion into other functional groups.

One common modification is demethylation to yield the corresponding hydroxyl group (a phenol). This transformation can dramatically change the compound's acidity, hydrogen bonding capability, and solubility. Conversely, the methoxy group can be replaced by other, larger alkoxy groups (e.g., ethoxy, propoxy) to systematically probe the effect of steric bulk in that region of the molecule. The synthesis of various ethers of hydroxybenzoic acids, such as 2,4-dimethoxy-5-ethoxy benzoic acid, has been described in the literature, illustrating the feasibility of such modifications. ias.ac.in

Table 3: Potential Alterations of the Methoxy Group

| Modification Type | Resulting Functional Group | Example of Related Synthesis | Impact on Properties |

|---|---|---|---|

| Demethylation | Hydroxyl (-OH) | Synthesis of 2,5-dihydroxy-4-methoxy benzoic acid ias.ac.in | Increases acidity, hydrogen bond donor potential. |

| Etherification | Ethoxy (-OC2H5) | Synthesis of 2,4-dimethoxy-5-ethoxy benzoic acid ias.ac.in | Increases lipophilicity and steric bulk. |

Synthesis of Heterocyclic Fused Analogues

N-fused heterocyclic compounds are prevalent in pharmaceuticals and functional materials. nih.gov The scaffold of 5-methoxy-2-(naphthalen-1-yl)benzoic acid can serve as a starting point for creating more complex, fused ring systems. A prominent example is the synthesis of triazole derivatives. The compound 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid has been synthesized, demonstrating the replacement of the naphthalene ring with a triazole heterocycle linked to the benzoic acid core. nih.govquenchlifesciences.com The synthesis of a related compound, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, involves the reaction of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole in the presence of a copper catalyst. chemicalbook.com

These synthetic strategies often involve intramolecular cyclization reactions or coupling reactions between the benzoic acid derivative and a suitable heterocyclic precursor. The goal is to generate novel molecular architectures with potentially unique properties. The development of acyl transfer-annulation reactions provides a modern and efficient method for converting heteroaryl ketones into N-fused heterocycles, driven by the formation of a stable aromatic system. nih.gov

Structure-Property Relationships in Analogous Compounds

Understanding the relationship between a molecule's structure and its properties is a fundamental goal of chemical synthesis. In analogues of this compound, even subtle changes can lead to significant shifts in conformation and function. icm.edu.pl

The introduction of different functional groups allows for the tuning of these properties.

Electronic Effects : Adding an electron-withdrawing group like a nitro group to the benzoic acid ring will make the carboxylic acid more acidic. sigmaaldrich.com Conversely, the electron-donating methoxy group influences the reactivity of the aromatic ring.

Hydrogen Bonding : The carboxylic acid group is a potent hydrogen bond donor and acceptor. Conversion to an ester removes the donor capability, which can drastically alter crystal packing and intermolecular interactions. The presence of other groups, like hydroxyls or amides, further modifies the hydrogen bonding potential. In 2-(2,7-dimethoxy-1-naphthoyl)benzoic acid, the crystal structure is stabilized by intermolecular O-H···O and C-H···O hydrogen bonds. nih.gov

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data to generate an article on “this compound” that adheres to the requested detailed outline focusing on its molecular recognition and ligand design principles.

Searches for computational docking studies, protein-ligand interaction energetics, structure-based design strategies, and specific binding analyses with molecular targets such as FABP4 for the compound This compound did not yield specific research findings.

The scientific literature is rich with studies on other molecules that act as inhibitors for targets like Fatty Acid-Binding Protein 4 (FABP4), such as the well-documented compound BMS-309403. However, this and other researched compounds are structurally distinct from this compound, and their specific binding data, interaction energetics, and design strategies cannot be extrapolated to the subject of the requested article.

Therefore, it is not possible to provide a scientifically accurate and non-speculative article that fulfills the requirements of the provided outline for the specified chemical compound. Further experimental and computational research on this compound would be required to generate the detailed information requested.

Role As a Synthetic Intermediate or Precursor in Complex Molecule Synthesis

Utilization in the Construction of Advanced Organic Scaffolds

The biaryl motif is a fundamental structural element in many advanced organic scaffolds, which are crucial components of functional materials and biologically active compounds. While specific examples detailing the use of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid in this context are not extensively documented, the inherent properties of biaryl carboxylic acids suggest its potential utility.

The synthesis of such scaffolds often involves intramolecular cyclization reactions. The strategic positioning of the carboxylic acid and the naphthalene (B1677914) ring in this compound makes it a candidate for such transformations. For instance, intramolecular acylation or related cyclization reactions could lead to the formation of fused ring systems, which are common in advanced materials and pharmaceutical agents. The methoxy (B1213986) group can influence the regioselectivity of these reactions, directing the formation of specific isomers.

Table 1: Potential Transformations for Advanced Scaffold Synthesis

| Reaction Type | Potential Product Class |

| Intramolecular Friedel-Crafts Acylation | Fused Ketones |

| Reductive Cyclization | Polycyclic Hydrocarbons |

| Pictet-Spengler type reactions | Heterocyclic Scaffolds |

This table represents theoretical applications based on the known reactivity of similar biaryl carboxylic acids.

Contribution to the Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science due to their unique electronic and photophysical properties. The structure of this compound makes it a direct precursor for the synthesis of larger, more complex PAHs.

Research has demonstrated the synthesis of complex polycyclic aromatic compounds from precursors with a similar biaryl structure. For example, derivatives such as 5-(2-Methoxy-1-naphthyl)-11H-benzo[b]fluorene have been synthesized through cascade cyclization reactions of related enediyne systems. wvu.edunih.gov This highlights the potential for the naphthalene and benzene (B151609) rings within this compound to undergo intramolecular ring-closing reactions to form extended polycyclic systems. The carboxylic acid group can be a handle to facilitate such cyclizations, for instance, through conversion to a ketone or another reactive intermediate.

Table 2: Examples of Related Polycyclic Aromatic Compound Synthesis

| Precursor Structure | Resulting Polycyclic System | Citation |

| Benzannulated enediynes with a 2-methoxy-1-naphthyl group | 5-(2-Methoxy-1-naphthyl)-11H-benzo[b]fluorene | wvu.edunih.gov |

Precursor for Polymer Research or Material Science Components

The presence of a carboxylic acid functional group makes this compound a potential monomer for polymerization reactions. Polyesters and polyamides are commonly synthesized from dicarboxylic acids or their derivatives. While this compound is a monocarboxylic acid, it could be incorporated as a side chain to introduce specific properties into a polymer backbone or used in the synthesis of dendrimers and other macromolecular architectures.

The rigid and planar naphthalene unit, combined with the biaryl structure, can impart desirable thermal and mechanical properties to polymers. Furthermore, the extended π-conjugation of the naphthalene ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methoxy group can further modulate the electronic properties of such materials. While direct polymerization of this compound is not widely reported, the functionalization of polymers with similar aromatic carboxylic acids is a known strategy in materials science. nih.gov

Development of Novel Synthetic Reagents through Derivatization

The carboxylic acid group of this compound can be readily derivatized to create a variety of novel synthetic reagents. For example, conversion to the corresponding acid chloride, ester, or amide opens up a wide range of subsequent chemical transformations.

These derivatives could serve as building blocks in multi-step syntheses or as ligands for metal-catalyzed reactions. The biaryl structure is a common feature in privileged ligand scaffolds for asymmetric catalysis. By introducing appropriate coordinating groups, it is conceivable that derivatives of this compound could be developed into new classes of chiral ligands. The methoxy group can play a role in fine-tuning the steric and electronic properties of such ligands, which is critical for achieving high levels of enantioselectivity in catalytic reactions.

Future Research Directions and Unexplored Avenues for 5 Methoxy 2 Naphthalen 1 Yl Benzoic Acid

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The conventional synthesis of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid likely proceeds via a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by oxidation. libretexts.org This involves coupling an aryl halide (e.g., 2-bromo-5-methoxybenzoic acid derivative) with 1-naphthaleneboronic acid, and subsequent oxidation of the resulting intermediate to the carboxylic acid. While effective, this pathway presents opportunities for significant improvement.

Future research should focus on developing more efficient and sustainable synthetic routes. A primary goal is to enhance atom economy and reduce waste, often associated with classical coupling reactions that use stoichiometric bases and generate salt byproducts. researchgate.net The development of next-generation catalysts, particularly those based on earth-abundant metals or recyclable palladium nanoparticle systems, could offer substantial environmental and cost benefits. rsc.orgmdpi.com Furthermore, exploring direct C-H activation/arylation strategies would be a transformative step, potentially allowing for the direct coupling of a substituted benzoic acid with naphthalene (B1677914), thereby eliminating the need for pre-functionalized starting materials and reducing the number of synthetic steps.

| Proposed Methodology | Key Advantages | Research Focus |

| Direct C-H Arylation | Reduces synthetic steps; avoids pre-functionalization of starting materials. | Development of selective catalysts; optimizing reaction conditions for high regioselectivity. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control; potential for automation. | Designing and optimizing a continuous flow reactor setup for the coupling and oxidation steps. |

| Aqueous Media Suzuki Coupling | Reduces reliance on volatile organic solvents; simplifies product purification. cdnsciencepub.com | Screening water-soluble ligands and phase-transfer catalysts to achieve high yields in water. |

| Recyclable Catalysis | Lowers catalyst cost and metal contamination in the final product. mdpi.com | Investigating palladium catalysts immobilized on magnetic nanoparticles or polymers for easy separation and reuse. rsc.org |

Deeper Mechanistic Insights into Complex Transformations

The Suzuki-Miyaura reaction's catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination. libretexts.org However, the specific kinetics and the nature of intermediates for any given substrate, such as this compound, are often unique. The electronic influence of the electron-donating methoxy (B1213986) group and the steric bulk of the naphthalene ring likely impact each step of the cycle.

Future investigations should aim to unravel these specific mechanistic details. Detailed kinetic studies could determine the rate-limiting step of the catalytic cycle for this particular transformation. acs.org Isotopic labeling experiments, where specific atoms in the starting materials are replaced with their heavier isotopes, could trace the pathways of atoms throughout the reaction. Furthermore, the use of in-situ spectroscopic techniques, such as ReactIR or specialized NMR methods, could allow for the direct observation of transient catalytic intermediates, providing a much clearer picture of the reaction pathway and the role of the base in the transmetalation step. acs.org

| Investigative Technique | Objective | Potential Finding |

| Kinetic Analysis | Determine the reaction order and identify the rate-determining step. acs.org | Understanding whether oxidative addition or transmetalation is the bottleneck for this substrate. |

| Isotopic Labeling | Trace the path of specific atoms from reactants to products. | Confirming the sequence of bond-forming and bond-breaking events. |

| In-situ Spectroscopy | Detect and characterize transient intermediates in the catalytic cycle. | Direct observation of Pd(0) and Pd(II) species and pre-transmetalation complexes. |

| Computational Modeling | Simulate reaction pathways and transition state energies. | Corroborate experimental findings and predict the effect of structural modifications on the reaction mechanism. |

Advanced Spectroscopic and Crystallographic Studies of High-Resolution Structures

A crucial avenue for future research is to obtain a high-resolution single-crystal X-ray diffraction structure. nih.gov This would provide definitive data on bond lengths, bond angles, and, most importantly, the dihedral angle between the phenyl and naphthyl rings. It would also reveal the packing arrangement in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group or π-stacking from the aromatic systems. Advanced techniques like serial crystallography could be employed if growing large single crystals proves difficult. numberanalytics.com

| Analytical Method | Key Data to be Obtained | Scientific Importance |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, dihedral angle, bond lengths/angles. nih.gov | Defines the ground-state conformation and reveals solid-state packing and intermolecular forces. |

| Solid-State NMR (ssNMR) | Information on molecular structure and dynamics in the solid phase. | Complements X-ray data, especially for characterizing polymorphism or amorphous content. |

| Variable Temperature NMR | Measurement of the energy barrier to rotation around the aryl-aryl bond. acs.org | Quantifies the conformational stability and the rate of interconversion between atropisomers. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in the crystal. nih.gov | Provides a detailed map of hydrogen bonding, C-H···π, and other weak interactions governing the crystal packing. |

Continued Computational Modeling for Predictive and Interpretive Research

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and interpreting experimental results. mdpi.comresearchgate.net For this compound, computational studies can provide insights that are difficult or impossible to obtain through experimentation alone.

Future research should leverage DFT to build a comprehensive in silico profile of the molecule. mdpi.com This includes calculating the potential energy surface for rotation around the C-C bond connecting the two rings to determine the rotational barrier and predict the most stable conformation. acs.org DFT can also be used to predict spectroscopic data (e.g., ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies) which can then be compared with experimental data to confirm structural assignments. researchgate.net Furthermore, modeling the molecule's frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential can help predict its reactivity and sites susceptible to electrophilic or nucleophilic attack. researchgate.net

| Computational Task | Objective | Predicted Outcome |

| Conformational Analysis | Calculate the rotational energy barrier around the biaryl bond. | Determine the most stable dihedral angle and the energy required for interconversion. |

| Spectroscopic Prediction | Calculate NMR chemical shifts and IR/Raman vibrational frequencies. researchgate.net | Aid in the assignment of experimental spectra and confirm the molecular structure. |

| Frontier Molecular Orbital (FMO) Analysis | Map the distribution of the HOMO and LUMO and calculate the energy gap. mdpi.com | Predict reactivity, kinetic stability, and electronic transition properties. |

| pKa Prediction | Calculate the acidity of the carboxylic acid group. torvergata.it | Provide a theoretical value for this key physicochemical property, correlating structure with acidity. |

Expansion of Structural Diversity through Rational Design and Combinatorial Approaches

The core structure of this compound serves as an excellent template for creating a library of new chemical entities. By systematically modifying different parts of the molecule, researchers can explore structure-activity relationships (SAR) for various potential applications, from materials science to drug discovery. mdpi.com

Future work should employ rational design and combinatorial chemistry principles to generate a diverse set of analogs. nih.govnumberanalytics.com This involves creating focused libraries by altering the substituents on both aromatic rings. For instance, the methoxy group could be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the benzoic acid ring. Similarly, the naphthalene ring could be substituted at various positions to alter steric bulk and lipophilicity. Combining computational library design with high-throughput synthesis and screening could rapidly identify derivatives with desired properties. nih.govopenmedicinalchemistryjournal.com

| Modification Strategy | Rationale | Example Modifications |

| Vary Benzoic Acid Substituent | Modulate electronic properties, acidity (pKa), and hydrogen bonding capacity. | Replace -OCH₃ with -OH, -Cl, -CF₃, -N(CH₃)₂. |

| Modify Naphthalene Ring | Tune steric hindrance, lipophilicity, and π-stacking interactions. | Introduce substituents like -F, -Br, -CH₃, -OCH₃ at different positions on the naphthalene core. |

| Alter Carboxylic Acid | Explore different acidic bioisosteres or functional groups for conjugation. | Convert -COOH to tetrazole, hydroxamic acid, or an ester/amide for prodrug strategies. |

| Insert Linkers | Increase distance and flexibility between the two aryl systems. | Replace the direct C-C bond with a linker like -CH₂-, -O-, or -S-. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-5-methoxybenzoic acid |

| 1-naphthaleneboronic acid |

| Naphthalene |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, and how do reaction parameters influence intermediate stability?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or alkylation to introduce the naphthalene moiety to the benzoic acid backbone . Key parameters include:

- Catalyst selection (e.g., AlCl₃ for electrophilic substitution).

- Temperature control (reactions often require reflux conditions).

- Protection/deprotection strategies for the methoxy group to prevent undesired side reactions.

- Intermediate stability is enhanced by avoiding prolonged exposure to moisture, as hydrolysis of the methoxy group can occur under acidic conditions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C): Identifies aromatic proton environments (e.g., naphthalene vs. benzoic acid protons) and confirms substitution patterns .

- HPLC with UV detection : Quantifies purity (≥95% typical for research-grade material) and detects trace impurities .

- Melting point analysis : Matches literature values (e.g., analogous compounds show melting points between 270–290°C under controlled conditions) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT calculations assess electron density distribution, identifying reactive sites (e.g., methoxy groups act as electron-donating substituents, directing electrophiles to specific positions) .

- Molecular docking simulations evaluate steric hindrance from the naphthalene group, which may limit accessibility to the benzoic acid core in enzymatic or catalytic systems .

Q. What strategies resolve contradictions in reported biological activity data across different in vitro assays?

- Methodological Answer :

- Standardized assay conditions : Control variables such as solvent (DMSO vs. aqueous buffers) and cell line selection (e.g., HepG2 vs. MCF-7 for anticancer studies) .

- Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity measurements .

- Dose-response validation : Replicate studies with purified batches to rule out batch-to-batch variability .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to pH 2–12 and temperatures up to 60°C, monitoring decomposition via HPLC-UV .

- Degradation pathways : Under acidic conditions, demethylation of the methoxy group may occur, while alkaline conditions promote naphthalene ring oxidation .

- Storage recommendations : Store at –20°C in anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis .

Key Research Considerations

- Safety : While no acute hazards are reported, use fume hoods and nitrile gloves during handling to avoid chronic exposure risks .

- Ecotoxicity : Limited data exist; follow institutional protocols for disposal to mitigate environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.